molecular formula C12H6BrFN2O B2549671 2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine CAS No. 1536142-91-2

2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B2549671
CAS No.: 1536142-91-2
M. Wt: 293.095
InChI Key: HJSCEIJWMSRGMS-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of oxazole and pyridine. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both bromine and fluorine atoms in the phenyl ring enhances its reactivity and potential for various chemical transformations.

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine has several scientific research applications:

Preparation Methods

The synthesis of 2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate brominated and fluorinated aniline derivatives.

    Cyclization: The aniline derivative undergoes cyclization with a suitable carboxylic acid or its derivative to form the oxazole ring.

    Formation of Pyridine Ring: The oxazole intermediate is then subjected to conditions that facilitate the formation of the pyridine ring, often involving cyclization reactions with aldehydes or ketones.

    Reaction Conditions: Typical reaction conditions include the use of strong acids or bases, elevated temperatures, and sometimes the presence of catalysts to drive the cyclization reactions to completion.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For example, oxidation with potassium permanganate can introduce additional functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and suitable ligands.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with potential biological activities.

Comparison with Similar Compounds

2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:

    2-Phenyl-[1,3]oxazolo[4,5-b]pyridine: Lacks the bromine and fluorine substituents, which may result in different reactivity and biological activity.

    2-(3-Chloro-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine: Substitution of bromine with chlorine can alter the compound’s chemical properties and biological effects.

    2-(3-Bromo-4-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine: The presence of a methyl group instead of fluorine can impact the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrFN2O/c13-8-6-7(3-4-9(8)14)12-16-11-10(17-12)2-1-5-15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSCEIJWMSRGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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